

Comparative Structural Analysis of Antimony Phosphate (SbPO₄) and Bismuth Phosphate (BiPO₄)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Antimony(3+) phosphate	
Cat. No.:	B079746	Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural nuances of Antimony Phosphate (SbPO₄) and Bismuth Phosphate (BiPO₄). This guide provides a comparative analysis of their crystal structures, supported by experimental data, to elucidate the key differences and similarities that influence their material properties.

Introduction

Antimony phosphate (SbPO₄) and bismuth phosphate (BiPO₄) are inorganic compounds that have garnered significant interest due to their diverse applications, including in catalysis, ion exchange, and as host materials for phosphors. Despite their analogous chemical formulas, their structural characteristics exhibit notable differences, primarily due to the distinct electronic configurations and ionic radii of antimony (Sb³⁺) and bismuth (Bi³⁺). This guide presents a side-by-side structural comparison, leveraging data from X-ray diffraction and spectroscopic studies.

Crystal Structure and Polymorphism

Antimony Phosphate (SbPO₄): A Layered Monoclinic Structure

At standard conditions, SbPO₄ crystallizes in a monoclinic system with the space group P2₁/m. [1] Its structure is characterized by two-dimensional layers held together by weak electrostatic forces.[1] This layered nature makes SbPO₄ one of the most compressible materials.[1] The

antimony ion (Sb³⁺) is coordinated to four oxygen atoms in a rectangular see-saw-like geometry, with Sb-O bond distances ranging from 2.03 to 2.22 Å.[2] The phosphate group (PO₄) exists as a regular tetrahedron with P-O bond lengths between 1.54 and 1.58 Å.[2] The presence of a stereochemically active lone pair of electrons on Sb³⁺ is a key feature influencing its coordination and the layered structure.[3]

Bismuth Phosphate (BiPO₄): Multiple Polymorphic Forms

Bismuth phosphate is known to exist in several polymorphic forms, adding a layer of complexity to its structural analysis. The main crystalline structures are:

- Low-temperature monoclinic phase (M1): This phase has the space group P21/n.
- High-temperature monoclinic phase (M₂): With a space group of P2₁/m, this phase is structurally similar to SbPO₄.[3]
- Hexagonal phase (H): This form, also known as xymengite, has the space group P3121.[4]

The coordination number of the Bi³⁺ ion varies across these polymorphs. In the high-temperature monoclinic phase, Bi³⁺ is 8-coordinate, with Bi-O bond distances ranging from 2.37 to 2.84 Å.[5][6] This contrasts with the 4-coordination of Sb³⁺ in SbPO₄.[1] The phosphate tetrahedra in BiPO₄ have P-O bond lengths of approximately 1.54 to 1.57 Å.[5][6] The transition between these phases is temperature-dependent, with the low-temperature monoclinic phase transforming to the high-temperature monoclinic phase above 500 °C.

Comparative Data Presentation

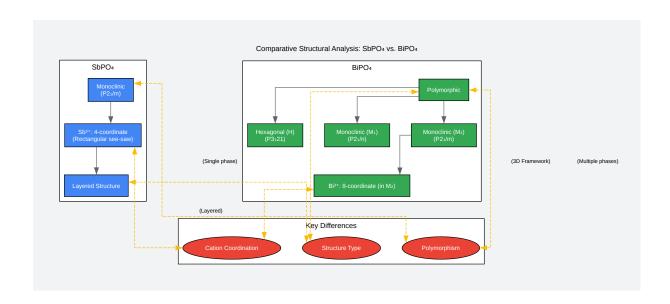
The following table summarizes the key structural parameters for the most common phases of SbPO₄ and BiPO₄.

Property	SbPO ₄ (Monoclinic)	BiPO ₄ (High- Temperature Monoclinic, M ₂)	BiPO ₄ (Low- Temperature Monoclinic, M ₁)	BiPO4 (Hexagonal)
Crystal System	Monoclinic	Monoclinic	Monoclinic	Hexagonal
Space Group	P21/m[1][2]	P21/m[5]	P21/n[4]	P3121[4]
Lattice Parameters	a = 6.885 Å, b = 4.873 Å, c = 5.288 Å, β = 83.386°[2]	a = 4.78 Å, b = 7.28 Å, c = 4.81 Å, β = 94.90°[5]	a = 6.811 Å, b = 6.779 Å, c = 9.035 Å, β = 104.3° (approx.)	-
Cation Coordination	Sb³+ is 4- coordinate[1][2]	Bi ³⁺ is 8- coordinate[5][6]	-	-
Sb/Bi-O Bond Lengths	2.03 - 2.22 Å[2]	2.37 - 2.84 Å[5] [6]	-	-
P-O Bond Lengths	1.54 - 1.58 Å[2]	1.54 - 1.57 Å[5] [6]	-	-

Experimental Protocols

X-ray Diffraction (XRD)

- Objective: To determine the crystal structure, phase purity, and lattice parameters.
- Methodology: Polycrystalline samples of SbPO₄ and BiPO₄ are finely ground and mounted on a sample holder. XRD patterns are typically recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is collected over a 2θ range of 10-80° with a step size of 0.02°. The resulting diffraction patterns are analyzed using software like Rietveld refinement to determine the crystal structure and lattice parameters.[7][8]


Raman Spectroscopy

 Objective: To probe the vibrational modes of the phosphate and metal-oxygen bonds, providing insights into the local structure and symmetry.

• Methodology: Raman spectra are obtained using a micro-Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 632.8 nm). The scattered light is collected in a backscattering configuration and analyzed with a spectrometer. The spectra reveal characteristic vibrational bands for the PO₄ tetrahedra (symmetric and asymmetric stretching and bending modes) and the Sb-O or Bi-O bonds.[9] For instance, the symmetric (U1) and asymmetric (U3) P-O stretching vibrations of the PO₄ group are typically observed around 965 cm⁻¹ and 1037 cm⁻¹, respectively.

Visualization of Comparative Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Antimony orthophosphate Wikipedia [en.wikipedia.org]
- 2. mp-3439: SbPO4 (monoclinic, P2_1/m, 11) [legacy.materialsproject.org]
- 3. researchgate.net [researchgate.net]
- 4. nanojournal.ifmo.ru [nanojournal.ifmo.ru]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. mp-558798: BiPO4 (monoclinic, P2 1/m, 11) [legacy.materialsproject.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and vibrational spectrum of antimony phosphate, SbPO4 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Structural Analysis of Antimony Phosphate (SbPO₄) and Bismuth Phosphate (BiPO₄)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079746#comparative-structural-analysis-of-sbpo4-and-bipo4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com